molecular formula C19H23N3O3 B449084 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA

1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA

Cat. No.: B449084
M. Wt: 341.4g/mol
InChI Key: VAOGDOUJNDDIFH-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA typically involves the following steps:

    Formation of the Adamantyl Hydrazine Intermediate: This step involves the reaction of 1-adamantylamine with hydrazine to form the adamantyl hydrazine intermediate.

    Condensation Reaction: The intermediate is then reacted with 1-(1,3-benzodioxol-5-yl)ethanone under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group may enhance the compound’s stability and bioavailability, while the benzodioxolyl group could contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-adamantyl)-2-(1-phenylethylidene)hydrazinecarboxamide: Similar structure but with a phenyl group instead of a benzodioxolyl group.

    N~1~-(1-adamantyl)-2-(1-naphthylmethylidene)hydrazinecarboxamide: Contains a naphthyl group instead of a benzodioxolyl group.

Uniqueness

1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is unique due to the presence of both adamantyl and benzodioxolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4g/mol

IUPAC Name

1-(1-adamantyl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea

InChI

InChI=1S/C19H23N3O3/c23-18(21-19-7-13-3-14(8-19)5-15(4-13)9-19)22-20-10-12-1-2-16-17(6-12)25-11-24-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H2,21,22,23)/b20-10+

InChI Key

VAOGDOUJNDDIFH-KEBDBYFISA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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